molecular formula C9H11ClFNO B15238849 (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL

(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL

Cat. No.: B15238849
M. Wt: 203.64 g/mol
InChI Key: ZFOTYJZQQJZTLY-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and a substituted aromatic ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including nitration, reduction, and hydrolysis.

    Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Reactions: Utilizing batch or continuous flow reactors to handle large quantities of reactants.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(2-chlorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(2-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL

Uniqueness

(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3S)-3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1

InChI Key

ZFOTYJZQQJZTLY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CCO)N)F

Origin of Product

United States

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